methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate
Overview
Description
Dimethyl 5’-bromo-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a bromine atom and two ester groups attached to a terphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5’-bromo-[1,1’:3’,1’‘-terphenyl]-4,4’‘-dicarboxylate typically involves multiple steps, starting with the preparation of the terphenyl core. One common method involves the bromination of 1,1’:3’,1’‘-terphenyl to introduce the bromine atom at the 5’ position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN) .
Following bromination, the ester groups are introduced through a reaction with dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of Dimethyl 5’-bromo-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions is crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5’-bromo-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products
The major products formed from these reactions include substituted terphenyl derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl 5’-bromo-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Dimethyl 5’-bromo-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but with two bromine atoms and no ester groups.
5’-Bromo-1,1’3’,1’'-terphenyl: Lacks the ester groups present in Dimethyl 5’-bromo-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate.
Biological Activity
Methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate is a complex organic compound that has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications based on current literature.
Chemical Structure and Properties
This compound, with the molecular formula , features a bromine atom and a methoxycarbonyl group, which may influence its biological interactions. The presence of these functional groups suggests potential reactivity and specificity towards biological targets.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets, including enzymes and receptors. The bromine atom may enhance lipophilicity, facilitating membrane penetration, while the methoxycarbonyl group could play a role in binding affinity to specific proteins or nucleic acids. Understanding these interactions is crucial for elucidating the compound's pharmacological effects.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that brominated phenolic compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar activities .
Anticancer Potential
The anticancer activity of related compounds has been explored extensively. For instance, studies have demonstrated that brominated phenols can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . this compound may similarly affect cancer cell viability by targeting specific signaling pathways involved in tumor growth.
Case Studies
- Antimicrobial Activity : A study investigating the antimicrobial efficacy of brominated phenolic compounds found that certain derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
- Anticancer Activity : In vitro studies on phenolic compounds revealed their ability to induce cell death in breast cancer cells via oxidative stress mechanisms. The introduction of bromine and methoxycarbonyl groups was shown to enhance cytotoxicity compared to non-brominated analogs .
Research Findings
Recent research has focused on synthesizing derivatives of this compound to evaluate their biological activities systematically. These studies emphasize structure-activity relationships (SAR) that inform the design of more potent derivatives with targeted biological effects.
Properties
IUPAC Name |
methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrO4/c1-26-21(24)16-7-3-14(4-8-16)18-11-19(13-20(23)12-18)15-5-9-17(10-6-15)22(25)27-2/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLDVKWAOLDADF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)C3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrO4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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